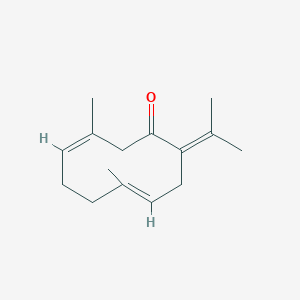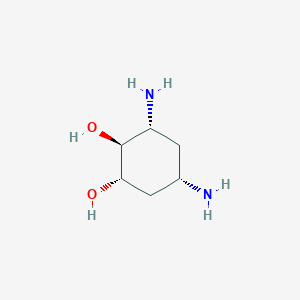
(1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol is an aminodiol that is cyclohexane-1,2-diol substituted at positions 3 and 5 by amino groups (the 1S,2S,3R,5S-diastereomer) It is a diamine and an aminodiol. It is a conjugate base of a (1S,2S,3R,5S)-3,5-diammoniocyclohexane-1,2-diol.
Scientific Research Applications
Chiral Applications and Molecular Recognition
The compound is recognized for its chiral properties, serving as a chiral auxiliary, ligand, and catalyst. Its role in chiral synthesis and molecular recognition has been explored extensively. It has been used in the preparation of other chiral compounds, showcasing its versatility in organic synthesis (Kouklovsky et al., 2003). The compound's unique structure enables the formation of hydrogen-bonded supramolecular assemblies, contributing to the understanding of molecular recognition and self-assembly in the diamine-diol family (Roelens et al., 2000).
Catalytic and Enantioselective Processes
The compound plays a pivotal role in catalytic processes, particularly in asymmetric hydroformylation. It is used in conjunction with various chiral bidentate phosphorus ligands to achieve high stereoselectivity, furthering its significance in catalytic reactions (Hayashi et al., 1979). The compound's ability to form stable complexes with metals like chromium further underscores its potential in catalysis and asymmetric synthesis, enabling efficient and enantioselective reactions (Kureshy et al., 2010).
Supramolecular Chemistry and Material Science
In supramolecular chemistry, the compound contributes to the construction of intricate molecular structures, influencing the size of macrocycles and the assembly of chiral 2+2 macrocycles and 3+3 macrocycles, which are crucial for understanding molecular size control and the formation of complex structures (Sarnicka et al., 2012). The compound's role in material science is exemplified by its involvement in the synthesis of chiral quinoxaline derivatives with unique properties like ferroelectric behavior and blue emission bands, highlighting its potential in the development of novel materials with specific electronic and optical properties (Chen et al., 2010).
Photophysical Properties
The photophysical properties of the compound and its derivatives have been investigated, revealing interesting aspects like photochromism and luminescence photochromism. These properties are essential for the development of materials and systems with light-responsive behaviors (Kunkely & Vogler, 2001).
properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-4(8)6(10)5(9)2-3/h3-6,9-10H,1-2,7-8H2/t3-,4+,5-,6-/m0/s1 |
InChI Key |
QOLDZWBHLDQIJR-FSIIMWSLSA-N |
Isomeric SMILES |
C1[C@@H](C[C@@H]([C@H]([C@@H]1N)O)O)N |
SMILES |
C1C(CC(C(C1N)O)O)N |
Canonical SMILES |
C1C(CC(C(C1N)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



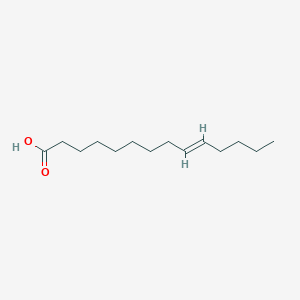
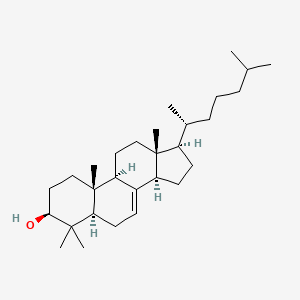
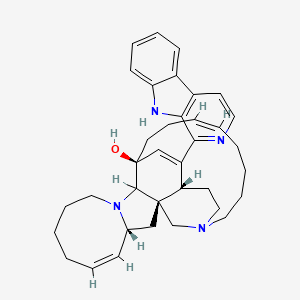
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)
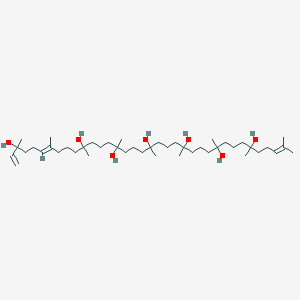
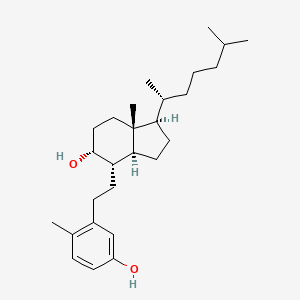
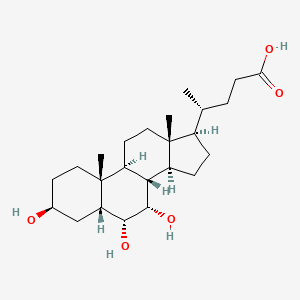
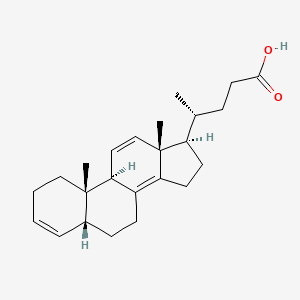
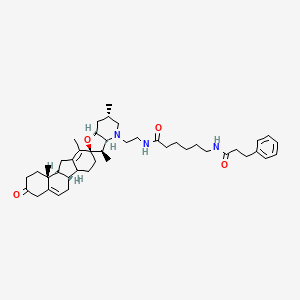
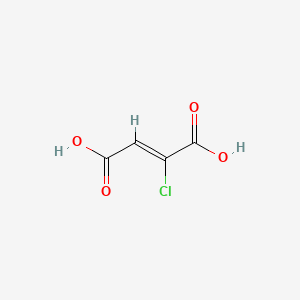
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)
![N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1234136.png)

